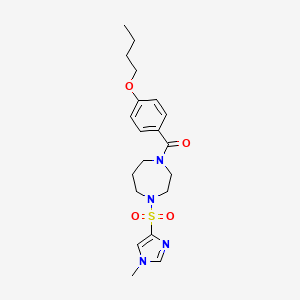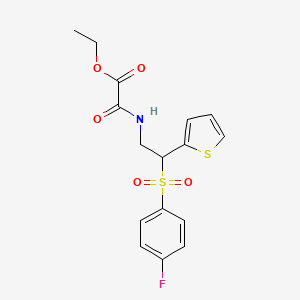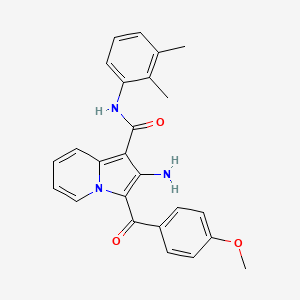
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol, also known as DIPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DIPPO is a chiral molecule with two enantiomers, and the (2S)-enantiomer has been found to be more biologically active than the (2R)-enantiomer. In
作用机制
The mechanism of action of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of signaling pathways. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been shown to bind to amyloid-β peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to modulate the activity of various enzymes and receptors, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can inhibit the aggregation of amyloid-β peptides, reduce the production of inflammatory cytokines, and induce cell death in cancer cells. In vivo studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of arthritis, and inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is a synthetic compound that may have limited availability and high cost. Additionally, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet fully understood.
未来方向
There are several future directions for the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol. One direction is to further explore its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol to improve its yield and purity. Overall, the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has the potential to lead to the development of novel therapeutics for a variety of diseases.
合成方法
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromophenol with 4-phenylphenol to form 4-(4-phenylphenoxy)phenol. This intermediate is then reacted with (S)-(+)-1,2-propanediol in the presence of a base to give the desired product, (2S)-3-(4-phenylphenoxy)propane-1,2-diol. The synthesis method has been optimized to achieve high yields and purity of the (2S)-enantiomer.
科学研究应用
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the treatment of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to inhibit the aggregation of amyloid-β peptides, which are known to form plaques in the brain of Alzheimer's patients. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of other diseases.
属性
IUPAC Name |
(2S)-3-(4-phenylphenoxy)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUYOYYNZMNDM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)
![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)
![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)




![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)